Disodium mesoxalate

Description

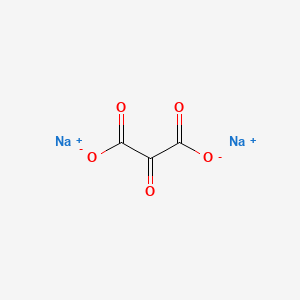

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-oxopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O5.2Na/c4-1(2(5)6)3(7)8;;/h(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGLOFBKLCHJFP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223674 | |

| Record name | Disodium mesoxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7346-13-6 | |

| Record name | Disodium mesoxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium mesoxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium mesoxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Disodium Mesoxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of disodium mesoxalate. The information is presented to support research and development activities, with a focus on data-driven insights and experimental methodologies.

Chemical Structure and Identification

This compound is the disodium salt of mesoxalic acid (also known as oxomalonic acid or ketomalonic acid). In its solid form and in aqueous solutions, it primarily exists as a monohydrate. This hydrated form is more accurately named disodium dihydroxymalonate . The central carbonyl group of the mesoxalate anion is hydrated to a geminal diol.[1]

IUPAC Name: Disodium 2,2-dihydroxypropanedioate[2] Synonyms: Disodium dihydroxymalonate, Mesoxalic acid monohydrate disodium salt, Ketomalonic acid disodium salt[3][4][5] Molecular Formula: C₃H₂Na₂O₆[4] Molecular Weight: 180.02 g/mol [4][5] CAS Number: 31635-99-1[4][5]

The structure of the dihydroxymalonate dianion is characterized by a central carbon atom bonded to two carboxylate groups and two hydroxyl groups.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid or powder. | [2][6] |

| Melting Point | Dihydroxymalonic acid: 119-121 °C. The disodium salt likely decomposes at a higher temperature. | [1][7] |

| Boiling Point | Data not available. Decomposes upon heating. | |

| Density (predicted) | Dihydroxymalonic acid: 2.181 g/cm³. | [8] |

| Solubility | Soluble in water and methanol. | [6] |

| pKa (of Dihydroxymalonic acid, predicted) | pKa₁: 1.03 ± 0.36 | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections provide methodologies based on available literature.

A two-step synthesis method can be employed, starting from a malonic acid diester. The following protocol is adapted from a patented procedure.[9]

Step 1: Synthesis of Diethyl Isonitrosomalonate

-

In a well-ventilated fume hood, dissolve diethyl malonate in a suitable organic solvent such as diethyl ether.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cooled aqueous solution of sodium nitrite while maintaining the temperature between 1 °C and 6 °C with vigorous stirring. The reaction mixture will initially turn blue and then yellow.

-

Continue stirring for approximately 12 hours.

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain diethyl isonitrosomalonate.

Step 2: Synthesis of Disodium Dihydroxymalonate

-

React the diethyl isonitrosomalonate obtained in Step 1 with formaldehyde.

-

Saponify the resulting diester by adding a stoichiometric amount of sodium hydroxide solution.

-

The disodium salt of dihydroxymalonic acid will precipitate from the solution.

-

Filter the precipitate, wash with a small amount of cold water, and then with ethanol.

-

Dry the product under vacuum to yield disodium dihydroxymalonate.

The workflow for this synthesis is illustrated in the following diagram:

Caption: Workflow for the synthesis of disodium dihydroxymalonate.

For obtaining high-purity disodium dihydroxymalonate, recrystallization is a standard procedure.

-

Dissolve the crude disodium dihydroxymalonate in a minimum amount of hot deionized water.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

The purity of disodium dihydroxymalonate can be determined by potentiometric titration.[9]

-

Accurately weigh a sample of disodium dihydroxymalonate and dissolve it in a known volume of deionized water.

-

Titrate the solution with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

-

Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

The equivalence point, corresponding to the complete neutralization of the dihydroxymalonate dianion, can be determined from the inflection point of the titration curve.

-

Calculate the purity of the sample based on the volume of titrant consumed.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

Due to the symmetry of the dihydroxymalonate molecule, the NMR spectra are expected to be simple. In D₂O, the hydroxyl protons will exchange with deuterium and will not be observed in the ¹H NMR spectrum.

-

¹H NMR (D₂O): A single singlet is expected for the two equivalent hydroxyl protons, although this is often not observed due to exchange with the solvent. No other proton signals are expected.

-

¹³C NMR (D₂O): Two signals are anticipated: one for the two equivalent carboxylate carbons and another for the central dihydroxy-substituted carbon.

The FTIR spectrum of disodium dihydroxymalonate is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of the hydroxyl groups and water of hydration |

| ~1600 (strong) | Asymmetric C=O stretching of the carboxylate groups |

| ~1400 (strong) | Symmetric C=O stretching of the carboxylate groups |

| ~1100 | C-O stretching of the hydroxyl groups |

Electron ionization mass spectrometry of the parent acid, dihydroxymalonic acid, is expected to show fragmentation patterns corresponding to the loss of water, carbon dioxide, and carboxyl groups.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, derivatives of mesoxalic acid have shown interesting pharmacological properties. Notably, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM) has been identified as an inhibitor of HIV-1 reverse transcriptase (RT).[10][11]

The mechanism of action of CPHM involves blocking the translocation of HIV-1 RT, which is a crucial step in the reverse transcription process. CPHM traps the pre-translocational conformation of the RT-DNA complex.[10] This inhibition is dependent on the presence of divalent metal ions, suggesting that the inhibitor may chelate with the metal cofactors at the enzyme's active site.[11]

The following diagram illustrates the proposed mechanism of HIV-1 reverse transcriptase inhibition by the mesoxalic acid derivative, CPHM.

Caption: Inhibition of HIV-1 reverse transcriptase translocation by a mesoxalic acid derivative.

It is important to emphasize that this pathway describes the action of a derivative, and further research is needed to determine if this compound exhibits similar inhibitory effects.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It may cause eye, skin, and respiratory tract irritation.[8] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered a substitute for professional scientific guidance or validated experimental protocols. All laboratory work should be conducted in a safe and controlled environment.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroxymalonic acid | C3H4O6 | CID 68412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MESOXALIC ACID MONOHYDRATE DISODIUM SALT | 31635-99-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Solubility table - Wikipedia [en.wikipedia.org]

- 7. Dihydroxymalonic acid - Wikipedia [en.wikipedia.org]

- 8. Human Metabolome Database: Mass Spectrum (Electron Ionization) (HMDB0000691) [hmdb.ca]

- 9. FR2819807A1 - Two stage synthesis of dihydroxymalonic acid used as intermediates for e.g. benzodiazepines, comprises treating malonic ester with nitrous acid and reacting with formaldehyde - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

In-depth Technical Guide: Disodium Mesoxalate (CAS Number 31635-99-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium mesoxalate, with the CAS number 31635-99-1, is an organic salt. It is also referred to as disodium dihydroxymalonate or ketomalonic acid disodium salt.[1][2][3] In its hydrated form, it is known as this compound monohydrate.[1][4][5] Structurally, it is the disodium salt of mesoxalic acid, a dicarboxylic and ketonic acid.[5][6] In aqueous solutions, mesoxalic acid readily exists in a hydrated form as dihydroxymalonic acid, and commercially available "sodium mesoxalate monohydrate" is typically sodium dihydroxymalonate.[6] While initial interest in this molecule has been explored in various contexts, this guide focuses on its scientifically documented biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 31635-99-1 | [1][2] |

| Molecular Formula | C₃H₂Na₂O₆ (monohydrate) | [2][4] |

| Molecular Weight | 180.02 g/mol (monohydrate) | [1][2] |

| Synonyms | Dihydroxymalonic acid disodium salt, Ketomalonic acid disodium salt, Mesoxalic acid disodium salt monohydrate | [1][2][5] |

| Appearance | Crystalline solid | |

| Purity | Typically ≥98.0% | [1][2] |

Biological Activity and Mechanism of Action

Contrary to initial hypotheses, extensive literature searches did not yield evidence supporting the role of this compound as a direct or potent prolyl hydroxylase (PHD) inhibitor for the stabilization of Hypoxia-Inducible Factor (HIF).

However, research has identified a distinct biological activity for the parent compound, mesoxalic acid, as an inhibitor of HIV-1 Reverse Transcriptase (RT) . This enzyme is crucial for the replication of the human immunodeficiency virus (HIV).

Inhibition of HIV-1 Reverse Transcriptase

Studies have shown that mesoxalate and its derivatives can block the function of HIV-1 RT. The proposed mechanism of action involves the inhibition of the enzyme's translocation step, which is essential for DNA synthesis.

A study investigating derivatives of mesoxalic acid reported an IC50 of 2.2 μM for the inhibition of HIV-1 reverse transcriptase.[7] This indicates a significant potential for this class of compounds in the development of antiretroviral therapies.

The following diagram illustrates the proposed mechanism of action of mesoxalate on HIV-1 Reverse Transcriptase.

Caption: Proposed mechanism of HIV-1 RT inhibition by mesoxalate.

Experimental Protocols

This section provides an overview of methodologies relevant to the study of this compound and its biological activities.

Synthesis of this compound

This compound can be synthesized from diethyl mesoxalate. A general procedure involves the hydrolysis of the ester groups followed by neutralization with a sodium base.

Protocol for Synthesis of Diethyl Arylmalonates from Diethyl Mesoxalate (as a reference for starting material chemistry):

-

While a direct protocol for this compound synthesis from readily available starting materials was not found in the immediate search, the synthesis of related compounds often starts with diethyl mesoxalate.[8] The synthesis of disodium prephenate, another disodium salt, has been achieved using a protected α-keto acid intermediate, suggesting a potential synthetic strategy.[9]

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of compounds against HIV-1 RT.

Objective: To determine the IC50 value of this compound against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (deoxythymidine triphosphate)

-

This compound (or a stock solution of mesoxalic acid neutralized to the appropriate pH)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, DTT, and KCl)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microtiter plate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the various concentrations of this compound.

-

Initiate the reaction by adding recombinant HIV-1 RT and [³H]-dTTP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Filter the reaction mixtures through glass fiber filters to capture the precipitated DNA.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

HIF-1α Stabilization Western Blot Protocol (General)

While this compound is not a confirmed PHD inhibitor, this general protocol is provided for researchers who may wish to investigate other compounds for this activity.

Objective: To assess the ability of a test compound to stabilize HIF-1α in cultured cells.

Materials:

-

Cell line (e.g., HeLa, Hep3B)

-

Cell culture medium and supplements

-

Test compound

-

Positive control (e.g., CoCl₂, DMOG)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

Loading control primary antibody (e.g., β-actin, Lamin B1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with the test compound at various concentrations and for different time points. Include untreated and positive control (e.g., hypoxia or a known HIF stabilizer) groups.

-

Harvest the cells and prepare whole-cell lysates or nuclear extracts using an appropriate lysis buffer.[10][11] It is critical to work quickly and on ice to prevent HIF-1α degradation.[5]

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

References

- 1. Renal anemia model mice [bio-protocol.org]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. This compound | C3Na2O5 | CID 81802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.abcam.com [docs.abcam.com]

- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]

- 7. PHD inhibition mitigates and protects against radiation-induced gastrointestinal toxicity via HIF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disodium malonate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.novusbio.com [resources.novusbio.com]

An In-depth Technical Guide to the Synthesis and Purification of Disodium Mesoxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of disodium mesoxalate, a compound of interest in various research and development applications. This document details two primary synthetic routes, outlines purification methodologies, and presents relevant characterization data.

Introduction

This compound, also known as disodium dihydroxymalonate or the disodium salt of ketomalonic acid, is an organic salt with growing importance in the fields of medicinal chemistry and materials science. Its hydrated form, disodium dihydroxymalonate, is the more commonly encountered and stable species. This guide will focus on practical and well-documented methods for its preparation and purification to a high degree of purity.

Synthesis of this compound

Two principal synthetic pathways for the preparation of this compound are presented: the oxidation of tartronic acid and the hydrolysis of diethyl mesoxalate.

Synthesis via TEMPO-Mediated Oxidation of Disodium Tartronate

This method utilizes the selective oxidation of the secondary alcohol in tartronic acid to a ketone using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst.

-

Preparation of Disodium Tartronate Solution: Tartronic acid is dissolved in deionized water and the pH is adjusted to 10 with a sodium hydroxide solution. The solution is then cooled to 0°C in an ice bath.

-

Oxidation Reaction: A catalytic amount of TEMPO and sodium bromide are added to the chilled solution. Sodium hypochlorite (bleach) is then added dropwise as the regenerating oxidant while maintaining the temperature at 0°C and the pH at 10. The reaction progress can be monitored by the disappearance of the starting material using a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Quench: Once the reaction is complete, the excess oxidant is quenched by the addition of a small amount of ethanol.

A publication on the TEMPO-mediated oxidation of tartronic acid indicates that this method results in a complete conversion to mesoxalate, suggesting high yields.[1]

Synthesis via Hydrolysis of Diethyl Mesoxalate

This alternative route involves the synthesis of diethyl mesoxalate followed by its basic hydrolysis to the disodium salt.

-

Synthesis of Diethyl Mesoxalate: Diethyl mesoxalate can be synthesized from diethyl malonate through various oxidative methods. One common method involves the nitrosation of diethyl malonate followed by oxidation.[2]

-

Hydrolysis: Diethyl mesoxalate is suspended in an aqueous solution of sodium hydroxide (2 molar equivalents). The mixture is stirred at room temperature until the hydrolysis is complete, which can be monitored by the disappearance of the ester spot on TLC.

-

Workup: The resulting solution contains this compound.

Purification of this compound

The purification of the water-soluble this compound is typically achieved through recrystallization, often involving a mixed solvent system.

-

Initial Concentration: The aqueous solution of this compound from the synthesis workup is concentrated under reduced pressure to a smaller volume.

-

Precipitation/Crystallization: Ethanol is slowly added to the concentrated aqueous solution with stirring. This compound, being less soluble in ethanol-water mixtures than in pure water, will precipitate out of the solution. The addition of a common salt like sodium chloride can also be employed to induce precipitation through the common ion effect.

-

Isolation: The precipitated solid is collected by vacuum filtration.

-

Washing: The collected solid is washed with a cold 70% ethanol-water solution to remove residual impurities and salts.

-

Drying: The purified this compound is dried under vacuum to remove residual solvents.

The principle of using a water/ethanol solvent system for the recrystallization of organic salts is a well-established technique.[3][4]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃H₂Na₂O₆ | [5] |

| Molecular Weight | 180.02 g/mol | [5] |

| Appearance | White to off-white or light yellow crystals/powder | |

| Purity (Titration) | ≥98.0% | [5] |

| Solubility | Water, Methanol |

Table 1: Physical and Chemical Properties of this compound Monohydrate.

| Synthesis Route | Starting Material | Key Reagents | Reported Yield |

| TEMPO-Mediated Oxidation | Tartronic Acid | TEMPO, NaBr, NaOCl, NaOH | High (Complete Conversion)[1] |

| Hydrolysis | Diethyl Mesoxalate | NaOH | Dependent on ester synthesis yield |

Table 2: Comparison of Synthetic Routes for this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis and purification of this compound.

Caption: Catalytic cycle for the TEMPO-mediated oxidation of disodium tartronate.

References

Disodium Mesoxalate: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium mesoxalate, the salt of mesoxalic acid, is a dicarboxylic acid that has garnered interest for its biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, primarily focusing on its role as an inhibitor of HIV-1 reverse transcriptase (RT). Drawing from studies on closely related analogs, this document details the molecular interactions, enzymatic inhibition, and the pivotal role of metal ion chelation in its biological function. Experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in virology and drug development.

Introduction

This compound is a salt of mesoxalic acid (also known as oxomalonic acid or ketomalonic acid). As a dicarboxylic acid, its chemical structure allows it to act as a chelating agent, forming stable complexes with divalent metal ions. This property is central to its primary known biological mechanism of action: the inhibition of viral enzymes that are dependent on metal cofactors for their catalytic activity. The most extensively studied target of mesoxalate derivatives is the reverse transcriptase (RT) of the Human Immunodeficiency Virus type 1 (HIV-1), a critical enzyme for the viral replication cycle.

Core Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The principal mechanism of action attributed to mesoxalate derivatives is the inhibition of HIV-1 reverse transcriptase, an enzyme responsible for converting the viral RNA genome into DNA. This inhibition is not mediated by the common mechanisms seen with nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). Instead, mesoxalate derivatives act as translocation inhibitors .

Blocking Enzyme Translocation

HIV-1 RT moves along the RNA/DNA template in a stepwise manner, a process known as translocation, to add successive nucleotides to the growing DNA strand. Studies on the 4-chlorophenylhydrazone of mesoxalic acid (CPHM), a well-characterized derivative, have shown that these compounds trap the enzyme in a pre-translocational state.[1][2][3] This effectively stalls the process of reverse transcription. By binding to the enzyme-template complex, the inhibitor prevents the physical repositioning of the RT enzyme necessary for the next round of nucleotide incorporation.

Targeting the RNase H Activity

HIV-1 RT possesses two enzymatic activities: a DNA polymerase activity and a ribonuclease H (RNase H) activity, which degrades the RNA strand of the RNA:DNA hybrid. The 4-chlorophenylhydrazone of mesoxalic acid (CPHM) has been shown to be a potent inhibitor of the polymerase-independent RNase H activity.[4] This inhibition also appears to be linked to the interference with enzyme translocation on the nucleic acid duplex.[4]

The Role of Metal Ion Chelation

The catalytic activity of HIV-1 RT is dependent on the presence of two divalent metal ions, typically Mg²⁺, in its active site. These metal ions are crucial for the chemistry of nucleotide incorporation. The dicarboxylic acid moiety of mesoxalate is essential for its inhibitory activity, suggesting a direct interaction with these metal cofactors.[4] It is proposed that this compound chelates the magnesium ions in the active site, forming a stable ternary complex with the enzyme and the nucleic acid template. This chelation-mediated binding is believed to be a key component of how the inhibitor locks the enzyme in its pre-translocational conformation.[1][2][3] The dissociation constant (Kd) for the chelation of Mg²⁺ by CPHM has been measured at 2.4 mM.[4]

Quantitative Data

Quantitative data for the inhibitory activity of this compound itself is limited in the currently available scientific literature. The majority of the quantitative analysis has been performed on its derivative, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM).

| Compound | Target | Assay | Parameter | Value | Reference |

| 4-chlorophenylhydrazone of mesoxalic acid (CPHM) | HIV-1 Reverse Transcriptase | Polymerase-independent RNase H activity | IC₅₀ | 2.2 µM | [4] |

| 4-chlorophenylhydrazone of mesoxalic acid (CPHM) | Magnesium (Mg²⁺) | Chelation | K_d | 2.4 mM | [4] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the proposed mechanism of HIV-1 reverse transcriptase inhibition by this compound, acting as a translocation inhibitor through metal ion chelation.

Caption: Proposed mechanism of HIV-1 RT translocation inhibition.

Experimental Workflow for HIV-1 RT Inhibition Assay

The following diagram outlines a typical experimental workflow to determine the inhibitory concentration (IC₅₀) of a compound against HIV-1 reverse transcriptase.

Caption: Experimental workflow for determining HIV-1 RT inhibition.

Experimental Protocols

Objective

To determine the 50% inhibitory concentration (IC₅₀) of this compound against the DNA polymerase activity of HIV-1 reverse transcriptase.

Materials

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)

-

Poly(rA)/oligo(dT) template/primer

-

Deoxynucleotide triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)

-

Labeled dNTP (e.g., Digoxigenin-dUTP or Biotin-dUTP) for non-radioactive detection

-

This compound stock solution

-

Nuclease-free water

-

96-well microplate

-

Detection reagents (e.g., anti-Digoxigenin-POD antibody and a colorimetric substrate like ABTS)

-

Plate reader

Procedure

-

Preparation of Reagents:

-

Prepare a working solution of the poly(rA)/oligo(dT) template/primer in assay buffer.

-

Prepare a working solution of the dNTP mix, including the labeled dNTP.

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final assay concentrations.

-

Prepare a working solution of HIV-1 RT in assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the following in order:

-

Assay Buffer

-

Template/primer solution

-

This compound dilution (or buffer for control wells)

-

-

Add the HIV-1 RT working solution to all wells except the negative control (blank) wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Incubation:

-

Initiate the reverse transcription reaction by adding the dNTP mix to all wells.

-

Incubate the plate at 37°C for 1 hour.

-

-

Detection:

-

Stop the reaction according to the specific detection kit's instructions (e.g., by adding EDTA).

-

Immobilize the newly synthesized, labeled DNA onto the wells of a streptavidin-coated plate (if using biotin-labeled dUTP).

-

Wash the wells to remove unincorporated nucleotides.

-

Add the enzyme-conjugated antibody (e.g., anti-Digoxigenin-POD) and incubate.

-

Wash the wells to remove unbound antibody.

-

Add the colorimetric substrate and incubate until sufficient color development.

-

Stop the colorimetric reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well using a plate reader at the appropriate wavelength.

-

Subtract the background absorbance (from the blank wells).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression analysis.

-

Other Potential Biological Activities

The ability of this compound to chelate divalent metal ions suggests that it could potentially interact with other metalloenzymes in biological systems.[6][7] Metal ions such as zinc, copper, and iron are essential cofactors for a wide range of enzymes involved in various cellular processes. By sequestering these metal ions, chelating agents can inhibit the activity of these enzymes.[8] However, specific biological targets of this compound beyond HIV-1 RT, and the functional consequences of its chelating activity in other biological contexts, are not well-documented in the current scientific literature and represent an area for future research.

Conclusion

The primary and most well-elucidated mechanism of action for this compound and its derivatives in biological systems is the inhibition of HIV-1 reverse transcriptase. This is achieved through a unique mechanism of blocking enzyme translocation, which is dependent on the chelation of divalent metal ions in the enzyme's active site. While quantitative data for this compound itself is sparse, studies on its close analogs provide a strong foundation for understanding its mode of action. The broader implications of its chelating properties on other biological systems remain an open area of investigation. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Derivatives of Mesoxalic Acid Block Translocation of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Derivatives of mesoxalic acid block translocation of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of HIV-1 reverse transcriptase-catalyzed DNA strand transfer reactions by 4-chlorophenylhydrazone of mesoxalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Pathways Involving Disodium Mesoxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium mesoxalate, the sodium salt of mesoxalic acid (also known as ketomalonic acid or oxomalonic acid), is a dicarboxylic acid that exists in equilibrium with its hydrated form, dihydroxymalonic acid, in aqueous solutions. While not a central metabolite in core biochemical pathways, mesoxalate and its derivatives have been shown to interact with specific biological targets, suggesting potential therapeutic applications. This technical guide provides an in-depth overview of the known biochemical involvements of mesoxalate, focusing on its role as an enzyme inhibitor. The information presented herein is intended to support further research and drug development efforts.

Inhibition of HIV-1 Reverse Transcriptase

A significant body of research has focused on derivatives of mesoxalic acid as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT), a critical enzyme for the replication of the virus.

Mechanism of Action

Research has demonstrated that a derivative of mesoxalic acid, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM), functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The primary mechanism of action is the blockade of RT translocation on the nucleic acid template. CPHM traps the enzyme in a pre-translocational state, preventing the movement of the polymerase along the template and thus halting DNA synthesis.[1]

This inhibitory action is dependent on the presence of divalent metal ions, such as Mg²⁺, at the polymerase active site. It is proposed that CPHM contains an "anchor domain" that interacts with these catalytic metal ions.[1]

Quantitative Data

The inhibitory potency of mesoxalate derivatives has been quantified. Specifically, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM) has been reported to inhibit the RNase H activity of HIV-1 reverse transcriptase, which is mechanistically linked to the translocation process.

| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) | Reference |

| 4-chlorophenylhydrazone of mesoxalic acid | HIV-1 Reverse Transcriptase (RNase H activity) | Enzyme Inhibition | 2.2 | [1] |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the inhibition of HIV-1 RT, based on methodologies described in the literature.

Objective: To determine the inhibitory effect of a test compound (e.g., a mesoxalate derivative) on the DNA polymerase activity of HIV-1 Reverse Transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA) template

-

Oligo(dT) primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% Triton X-100)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(rA) template, and oligo(dT) primer.

-

Inhibitor Addition: Add varying concentrations of the test compound to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a known amount of HIV-1 RT to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice. Collect the precipitate by filtering the solution through glass fiber filters.

-

Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential as a Hypoglycemic Agent

Putative Mechanism of Action

The precise mechanism by which dihydroxymalonic acid may exert a hypoglycemic effect is not well-established. Potential mechanisms for hypoglycemic agents in general include:

-

Inhibition of carbohydrate-metabolizing enzymes (e.g., α-amylase, α-glucosidase).

-

Enhancement of insulin secretion from pancreatic β-cells.

-

Improvement of insulin sensitivity in peripheral tissues.

-

Modulation of hepatic glucose production.

Further research is required to determine if dihydroxymalonic acid acts through one or more of these pathways.

Experimental Protocol: In Vivo Assessment of Hypoglycemic Activity

The following is a general protocol for evaluating the hypoglycemic effect of a test compound in a rodent model.

Objective: To assess the effect of a test compound on blood glucose levels in normal and/or diabetic rodents.

Animal Model:

-

Normoglycemic rats or mice.

-

Chemically-induced diabetic models (e.g., using streptozotocin or alloxan).

Procedure:

-

Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Blood Glucose: Measure the initial blood glucose levels from the tail vein.

-

Compound Administration: Administer the test compound orally or via intraperitoneal injection at various doses. A control group should receive the vehicle only. A positive control group can be treated with a known hypoglycemic drug (e.g., glibenclamide).

-

Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 0, 30, 60, 120, 180, and 240 minutes) after compound administration.

-

Glucose Measurement: Measure blood glucose levels using a glucometer.

-

Data Analysis: Calculate the percentage reduction in blood glucose at each time point compared to the baseline. Plot the blood glucose concentration versus time for each treatment group.

Potential as a Cyanide Antidote

Dihydroxymalonic acid has also been mentioned as a potential antidote for cyanide poisoning. As with its hypoglycemic activity, the specific mechanism and quantitative efficacy have not been extensively documented in readily available scientific literature.

Putative Mechanism of Action

The primary mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia. Antidotes for cyanide poisoning typically work through one of the following mechanisms:

-

Methemoglobin Formation: Compounds that induce the formation of methemoglobin, which has a high affinity for cyanide, sequestering it from cytochrome c oxidase.

-

Sulfur Donation: Compounds that provide a sulfur donor for the enzyme rhodanese to convert cyanide to the less toxic thiocyanate.

-

Direct Binding: Compounds that directly bind to the cyanide ion.

It is plausible that dihydroxymalonic acid could act as a direct binding agent, although this remains to be experimentally verified.

Experimental Protocol: In Vitro Assessment of Cyanide Detoxification

A general protocol to assess the direct cyanide-binding capacity of a compound is outlined below.

Objective: To determine if a test compound can directly interact with and neutralize cyanide ions in a cell-free system.

Materials:

-

Potassium cyanide (KCN) or sodium cyanide (NaCN) solution of known concentration.

-

Test compound solution.

-

Phosphate buffered saline (PBS), pH 7.4.

-

Cyanide detection reagent (e.g., chloramine-T and pyridine-barbituric acid).

-

Spectrophotometer.

Procedure:

-

Reaction Setup: In a series of tubes, add a fixed concentration of cyanide solution in PBS.

-

Compound Addition: Add increasing concentrations of the test compound to the tubes. Include a control with no test compound.

-

Incubation: Incubate the mixtures at room temperature for a specified period to allow for any reaction to occur.

-

Colorimetric Reaction: Add the cyanide detection reagents to each tube to develop a color proportional to the amount of free cyanide remaining.

-

Measurement: Measure the absorbance of the solutions at the appropriate wavelength (e.g., 578 nm for the pyridine-barbituric acid method).

-

Data Analysis: Calculate the amount of cyanide neutralized at each concentration of the test compound. This can be used to determine the binding capacity or efficacy of the compound.

Conclusion

This compound and its derivatives represent an interesting area for further biochemical and pharmacological investigation. The inhibitory activity of a mesoxalic acid derivative against HIV-1 Reverse Transcriptase is the most well-characterized biological effect, with a defined mechanism of action and quantitative inhibitory data. The reported hypoglycemic and cyanide antidote properties of its hydrated form, dihydroxymalonic acid, are intriguing but require substantial further research to elucidate the underlying mechanisms and to quantify their efficacy. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the biochemical pathways and therapeutic potential of this class of compounds.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Disodium Mesoxalate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium mesoxalate monohydrate, more accurately termed disodium dihydroxymalonate, is a salt of dihydroxymalonic acid. This technical guide provides a detailed overview of its physical and chemical properties, compiled from available data and general principles for similar compounds. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may be interested in this compound for various applications. This document summarizes key molecular and physical characteristics, outlines experimental protocols for its analysis, and provides visualizations of these procedures.

Chemical Identity and Structure

This compound monohydrate is the hydrated sodium salt of mesoxalic acid. In its hydrated form, the central carbonyl group of the mesoxalate anion exists as a geminal diol.

-

Systematic Name: Disodium 2,2-dihydroxypropanedioate

-

Common Synonyms: this compound monohydrate, Disodium dihydroxymalonate, Ketomalonic acid disodium salt, Mesoxalic acid disodium salt monohydrate[1][2]

-

CAS Number: 31635-99-1

-

Molecular Formula: C₃H₂Na₂O₆

-

Chemical Structure: In the solid state and in aqueous solution, the compound exists as the dihydroxymalonate salt.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of disodium dihydroxymalonate is presented in Table 1. Due to a lack of specific experimental data in the literature for some properties, values are either reported as ranges from commercial suppliers or are based on the general properties of similar dicarboxylic acid sodium salts.

Table 1: Summary of Physical and Chemical Properties

| Property | Value/Description | Source/Method |

| Appearance | White to off-white or light yellow crystalline powder. | [3] |

| Purity | ≥98.0% (by Titration) | [3][4] |

| Melting Point | >300 °C (Decomposes) | General observation for sodium carboxylates[3] |

| Solubility | ||

| Water | Soluble | [3] |

| Methanol | Soluble | [3] |

| Stability | Stable under normal conditions. Sensitive to heat. | General for sodium carboxylates |

| Reactivity | Reacts with strong acids. | General chemical principles |

Experimental Protocols

Determination of Purity by Non-Aqueous Titration

This method can be used to determine the purity of disodium dihydroxymalonate, which acts as a weak base in a non-aqueous solvent.

Principle: The sample is dissolved in a suitable non-aqueous solvent, and the carboxylate groups are titrated with a standardized solution of a strong acid, typically perchloric acid in glacial acetic acid. The endpoint is determined potentiometrically.

Apparatus:

-

Automatic potentiometric titrator

-

Glass and reference electrodes suitable for non-aqueous titrations

-

Analytical balance

-

Standard volumetric flasks and pipettes

Reagents:

-

Glacial acetic acid (anhydrous)

-

Perchloric acid, 0.1 N in glacial acetic acid (standardized)

-

Potassium hydrogen phthalate (primary standard)

-

Crystal violet indicator (optional, for visual titration)

Procedure:

-

Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green. Alternatively, determine the endpoint potentiometrically.

-

Sample Analysis: Accurately weigh approximately 0.15 g of disodium dihydroxymalonate and dissolve it in 50 mL of glacial acetic acid.

-

Titrate the sample solution with the standardized 0.1 N perchloric acid, monitoring the potential difference. The endpoint is the point of maximum inflection in the titration curve.

-

Calculation: Calculate the purity of disodium dihydroxymalonate based on the volume of perchloric acid consumed. Each mole of disodium dihydroxymalonate reacts with two moles of perchloric acid.

Workflow for Purity Determination by Non-Aqueous Titration.

Determination of Water Content by Karl Fischer Titration

This method is used to determine the amount of water present in the hydrated sample.

Principle: The Karl Fischer titration is a specific method for water determination based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. The endpoint is detected electrometrically.

Apparatus:

-

Karl Fischer titrator (coulometric or volumetric)

-

Analytical balance

Reagents:

-

Karl Fischer reagent (commercially available)

-

Anhydrous methanol or other suitable solvent

Procedure:

-

Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The solvent in the titration cell should be pre-titrated to a dry endpoint.

-

Standardization (for volumetric titration): Accurately add a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate) to the titration cell and titrate to the endpoint. This determines the titer of the Karl Fischer reagent.

-

Sample Analysis: Accurately weigh a suitable amount of disodium dihydroxymalonate and add it to the titration cell. The sample is then titrated with the Karl Fischer reagent to the electrometric endpoint.

-

Calculation: The water content is calculated based on the amount of Karl Fischer reagent consumed and the weight of the sample.

Workflow for Water Content Determination by Karl Fischer Titration.

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Thermal analysis provides information on the thermal stability, decomposition, and phase transitions of the material.

Principle:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This can be used to determine the temperature of dehydration and decomposition.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This can identify phase transitions such as melting and decomposition.

Apparatus:

-

TGA instrument

-

DSC instrument

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan.

-

TGA Analysis: Place the sample in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature (e.g., 600 °C). Record the mass loss as a function of temperature.

-

DSC Analysis: Place the sample pan and a reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the TGA curve for mass loss steps corresponding to dehydration and decomposition. Analyze the DSC curve for endothermic or exothermic peaks associated with these events.

Logical Relationship in Thermal Analysis.

Biological Activity and Relevance in Drug Development

While there is limited information on the direct biological activity of disodium dihydroxymalonate, its parent compound, mesoxalic acid, and its derivatives have been investigated for their potential as therapeutic agents.

Inhibition of HIV-1 Reverse Transcriptase

Derivatives of mesoxalic acid have been identified as inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the human immunodeficiency virus. Specifically, compounds like the 4-chlorophenylhydrazone of mesoxalic acid have been shown to inhibit the RNase H activity of HIV-1 RT. This inhibition appears to interfere with the translocation of the enzyme on the RNA-DNA template, a necessary step for efficient viral replication. The dicarboxylic acid moiety of these inhibitors is thought to be essential for their activity, potentially by chelating the divalent metal cofactors in the enzyme's active site.

Inhibition of HIV-1 Reverse Transcriptase by Mesoxalic Acid Derivatives.

Safety and Handling

Based on available safety data sheets, this compound monohydrate should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area to avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

Disodium dihydroxymalonate is a stable crystalline solid with documented solubility in water and methanol. While specific quantitative data for many of its physicochemical properties are not extensively reported, standard analytical techniques can be employed for its characterization. The inhibitory activity of mesoxalic acid derivatives against HIV-1 reverse transcriptase suggests a potential area for further research and drug development, where disodium dihydroxymalonate could serve as a starting material or a reference compound. This guide provides a foundational understanding of its properties and the methodologies for its analysis, which will be valuable for researchers and scientists working with this compound.

References

- 1. chem.ws [chem.ws]

- 2. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics study of thermal decomposition of sodium carboxylate salts (Journal Article) | ETDEWEB [osti.gov]

- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Disodium Mesoxalate

Disodium mesoxalate, also known as disodium ketomalonate, is an organic salt with applications in biochemical research. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its role as a research tool, particularly in the context of enzyme inhibition. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is the disodium salt of mesoxalic acid. In commercial and research contexts, it is most commonly available as a monohydrate. It is important to note that in aqueous solutions, mesoxalic acid exists in its hydrated form, dihydroxymalonic acid. Consequently, "sodium mesoxalate monohydrate" is chemically identified as sodium 2,2-dihydroxymalonate.[1]

The chemical formula and molecular weight of this compound vary depending on its hydration state.

| Form | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Anhydrous | C₃Na₂O₅ | 162.00 (Computed) | [2] |

| Monohydrate | C₃H₂Na₂O₆ | 180.02 | [3][4][5][6] |

A summary of the key physicochemical properties of sodium mesoxalate monohydrate is presented below.

| Property | Value | Reference |

| CAS Number | 31635-99-1 | [3] |

| Appearance | White to off-white or light yellow crystalline powder | [3][4] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in water and methanol | [3] |

| Boiling Point | 474℃ at 760mmHg | [7] |

| Storage Condition | Room Temperature | [7] |

Synthesis

Mesoxalic acid and its derivatives can be synthesized through various oxidative routes. Common methods for producing the parent acid, which is subsequently neutralized to form the disodium salt, include:

-

Oxidation of Tartronic Acid or Glycerol: These methods are carried out in aqueous solutions and typically yield the dihydroxy derivative of mesoxalic acid.[1]

-

Hydrolysis of Alloxan: This can be achieved using baryta water.[1]

-

Oxidation of Diethyl Malonate: For the synthesis of derivatives like diethyl mesoxalate, diethyl malonate can be oxidized using reagents such as aqueous sodium chlorite solution.[8]

The general relationship between mesoxalic acid, its hydrated form, and the resulting disodium salt is illustrated in the diagram below.

Applications in Research: HIV-1 Reverse Transcriptase Inhibition

Derivatives of mesoxalic acid have been identified as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[9][10][11] Specifically, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM) has been shown to block the translocation of HIV-1 RT.[9][10] The mechanism involves trapping the pre-translocational state of the enzyme-DNA complex, which is dependent on the presence of divalent metal ions like Mg²⁺.[9][12] The dicarboxylic acid moiety of these compounds is essential for their inhibitory activity, as it is believed to chelate with the metal cofactors at the enzyme's active site.[13]

The inhibitory activity of CPHM on the polymerase-independent RNase H activity of HIV-1 RT has been quantified with an IC₅₀ of 2.2 μM.[13]

While detailed protocols for this compound are not extensively published, a general workflow for assessing the inhibitory activity of mesoxalic acid derivatives against HIV-1 RT can be outlined based on published research and commercially available kits.[12][14]

The following diagram illustrates a typical experimental workflow for an in vitro HIV-1 RT inhibition assay.

A typical protocol involves the following key steps:

-

Preparation: A reaction mixture is prepared containing a buffer, a DNA primer annealed to an RNA template, and deoxynucleotide triphosphates (dNTPs). The test compound (inhibitor) is added at varying concentrations.

-

Reaction Initiation: The reaction is started by adding the HIV-1 RT enzyme and a divalent cation, typically MgCl₂.[12] The mixture is then incubated to allow for DNA synthesis.

-

Detection: The amount of newly synthesized DNA is quantified. This can be achieved through various methods, such as incorporating radioactively or biotin-labeled dNTPs, followed by detection using an ELISA-based system.

-

Data Analysis: The inhibitory effect is determined by comparing the amount of DNA synthesis in the presence of the inhibitor to a control without the inhibitor. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

References

- 1. Mesoxalic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C3Na2O5 | CID 81802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alkemix.eu [alkemix.eu]

- 4. Sodium mesoxalate monohydrate | C3H2Na2O6 | CID 6097181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. MESOXALIC ACID MONOHYDRATE DISODIUM SALT | 31635-99-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 9. Derivatives of mesoxalic acid block translocation of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asu.elsevierpure.com [asu.elsevierpure.com]

- 12. Derivatives of Mesoxalic Acid Block Translocation of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of HIV-1 reverse transcriptase-catalyzed DNA strand transfer reactions by 4-chlorophenylhydrazone of mesoxalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast [mdpi.com]

In-Depth Technical Guide to the Spectroscopic Data of Disodium Mesoxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for disodium mesoxalate, a compound of interest in various research and development sectors. Due to its hygroscopic nature, commercially available this compound exists predominantly in its hydrated form, disodium dihydroxymalonate. This document focuses on the spectroscopic characterization of this hydrated species, presenting available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are provided, along with a visualization of the metabolic context of the parent molecule, mesoxalic acid.

Chemical Structure and Properties

This compound in its anhydrous form possesses a central ketone functional group. However, in aqueous solution and as a commercially available solid, it readily exists as the dihydrate, disodium dihydroxymalonate. This structural transformation is a critical consideration for spectroscopic analysis.

-

Anhydrous Form: this compound

-

Chemical Formula: C₃Na₂O₅

-

Structure: O=C(COONa)₂

-

-

Hydrated Form: Disodium dihydroxymalonate (also referred to as this compound monohydrate)

-

Chemical Formula: C₃H₂Na₂O₆

-

Structure: (HO)₂C(COONa)₂

-

CAS Number: 31635-99-1

-

This guide will focus on the characterization of the hydrated form, disodium dihydroxymalonate.

Spectroscopic Data

Quantitative spectroscopic data for disodium dihydroxymalonate is not widely published in publicly accessible literature. The following tables summarize the expected and, where available, reported spectral characteristics based on the analysis of similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for Disodium Dihydroxymalonate

| Carbon Atom | Expected Chemical Shift (ppm) in D₂O | Notes |

| Carboxylate (C=O) | 170 - 185 | The chemical shift is influenced by the ionic nature of the carboxylate group. |

| Central Carbon (C(OH)₂) | 90 - 100 | The geminal diol carbon is expected to be significantly shielded compared to a carbonyl carbon. |

Note: No publicly available experimental ¹³C NMR spectrum with assigned peaks for disodium dihydroxymalonate could be located. The expected chemical shifts are based on data for other sodium carboxylates and dihydroxy compounds.

¹H NMR Spectroscopy: Due to the absence of non-exchangeable protons in the structure of disodium dihydroxymalonate, a standard ¹H NMR spectrum in D₂O is not expected to show any signals corresponding to the analyte. The protons of the hydroxyl groups will exchange with the deuterium of the solvent.

Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Absorption Bands for Disodium Dihydroxymalonate

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Hydroxyl) | 3500 - 3200 | Broad, Strong | Characteristic of the geminal diol and any water of hydration. |

| C=O Stretch (Asymmetric) | 1610 - 1550 | Strong | The asymmetric stretching vibration of the carboxylate anion is a key diagnostic peak.[1] |

| C=O Stretch (Symmetric) | 1450 - 1360 | Medium | The symmetric stretching vibration of the carboxylate anion.[1] |

| C-O Stretch | 1150 - 1050 | Medium | Stretching vibrations of the C-O bonds in the diol and carboxylate groups. |

Note: The exact peak positions can be influenced by the solid-state packing and hydration state of the sample.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Disodium Dihydroxymalonate

| Ion | Expected m/z | Ionization Mode | Notes |

| [M - 2Na + H]⁻ | 135.00 | ESI (-) | The singly charged anion of dihydroxymalonic acid. |

| [M - Na]⁻ | 157.98 | ESI (-) | The monosodium salt anion. |

| [M + Na]⁺ | 202.95 | ESI (+) | Formation of sodium adducts is common for sodium salts. |

Note: Electrospray ionization (ESI) is the most suitable technique. The observed ions and their relative intensities can vary significantly depending on the experimental conditions, such as solvent and cone voltage. Fragmentation in tandem MS (MS/MS) experiments would likely involve the loss of water and carbon dioxide.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Objective: To obtain a ¹³C NMR spectrum of disodium dihydroxymalonate.

Materials:

-

Disodium dihydroxymalonate sample

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 20-50 mg of disodium dihydroxymalonate in 0.6 mL of D₂O in a clean, dry vial. Vortex briefly to ensure complete dissolution.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the D₂O signal.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition of ¹³C Spectrum:

-

Set the spectrometer to the ¹³C nucleus frequency.

-

Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more, depending on sample concentration and instrument sensitivity).

-

A relaxation delay (d1) of 2-5 seconds is recommended for quantitative analysis of carboxylate carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum. If an internal standard is not used, the residual HDO signal in the ¹H spectrum can be used to indirectly reference the ¹³C spectrum, or the spectrometer's lock signal can be used for calibration.[2]

-

Infrared (IR) Spectroscopy Protocol

Objective: To obtain an ATR-FTIR spectrum of solid disodium dihydroxymalonate.

Materials:

-

Disodium dihydroxymalonate sample (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)

-

Spatula

-

Isopropyl alcohol and lint-free wipes for cleaning

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid disodium dihydroxymalonate sample onto the center of the ATR crystal using a clean spatula.

-

Apply Pressure: Use the ATR pressure clamp to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition:

-

Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

The spectral range should be at least 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

-

Cleaning: Clean the ATR crystal thoroughly with isopropyl alcohol and a lint-free wipe after the measurement.

Mass Spectrometry Protocol

Objective: To obtain an ESI mass spectrum of disodium dihydroxymalonate.

Materials:

-

Disodium dihydroxymalonate sample

-

HPLC-grade methanol or water

-

Mass spectrometer with an electrospray ionization (ESI) source

-

Syringe pump and syringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of disodium dihydroxymalonate (e.g., 1-10 µg/mL) in a suitable solvent such as 50:50 methanol:water.

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ESI source to either positive or negative ion mode. For this compound, negative ion mode is likely to be more informative for the parent molecule, while positive mode will show sodium adducts.

-

-

Sample Infusion:

-

Load the sample solution into a syringe and place it in the syringe pump.

-

Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

-

Spectrum Acquisition:

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to obtain a stable and strong signal.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the m/z values of the major ions in the spectrum.

-

Compare the observed m/z values with the expected values for the deprotonated molecule and its adducts.

-

Visualization of Metabolic Context

Mesoxalic acid (the parent acid of this compound) is involved in glyoxylate and dicarboxylate metabolism. The following diagram illustrates its relationship with other key metabolites.[3]

Caption: Metabolic relationships of mesoxalic acid in the context of glyoxylate metabolism.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the comprehensive spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is centered on its stable hydrated form, disodium dihydroxymalonate. While comprehensive, publicly available spectral data is limited, this guide provides the expected spectroscopic features based on its chemical structure and data from analogous compounds. The detailed experimental protocols herein offer a robust framework for researchers to obtain high-quality spectroscopic data for this compound, facilitating its identification and use in various scientific applications. The provided diagrams offer a clear visualization of its metabolic context and a logical workflow for its analysis.

References

The Natural Occurrence and Biological Significance of Mesoxalic Acid and Its Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of mesoxalic acid, also known as ketomalonic acid or oxomalonic acid. The document details its natural occurrence, available analytical methodologies for its quantification, and its known biological roles, with a particular focus on its potential in drug development.

Introduction to Mesoxalic Acid

Mesoxalic acid (C₃H₂O₅) is a dicarboxylic acid and a ketonic acid. It readily loses two protons to form the mesoxalate anion (C₃O₅²⁻). In aqueous solutions, mesoxalic acid exists in equilibrium with its hydrate form, dihydroxymalonic acid. While detected in various biological systems, comprehensive data on its natural concentrations remain limited. This guide aims to consolidate the available information and provide detailed experimental approaches for its study.

Natural Occurrence of Mesoxalic Acid and Its Salts

Mesoxalic acid has been identified in a number of plant and microbial sources. However, quantitative data on its concentration in these natural matrices are scarce in peer-reviewed literature. Most available data indicate its detection without specifying the exact amounts.

Table 1: Documented Natural Sources of Mesoxalic Acid

| Source Category | Specific Source | Level of Evidence |

| Plants | Beet molasses (Beta vulgaris) | Detected[1] |

| Common pea (Pisum sativum) | Detected, but not quantified[2][3] | |

| Cereals and cereal products | Detected, but not quantified[2][3] | |

| Herbs and spices | Detected, but not quantified[2][3] | |

| Microorganisms | Not specified | Implied in metabolic pathways |

Due to the limited quantitative data for mesoxalic acid, the following table provides concentrations of the related dicarboxylic acid, oxalic acid, in various plant-based foods to offer a comparative perspective. It is crucial to note that while structurally related, the physiological effects and metabolic pathways of oxalic acid and mesoxalic acid may differ significantly.

Table 2: Oxalic Acid Content in Selected Plant-Based Foods

| Food Item | Oxalic Acid Content (mg/100g fresh weight) | Reference |

| Spinach | 970 | [USDA] |

| Rhubarb | 860 | [USDA] |

| Beet Greens | 610 | [USDA] |

| Swiss Chard | 700 | [USDA] |

| Almonds | 490 | [USDA] |

| Buckwheat Groats | 133 | [USDA] |

| Navy Beans (cooked) | 76 | [USDA] |

Experimental Protocols for the Analysis of Mesoxalic Acid

The quantification of mesoxalic acid in biological samples presents analytical challenges due to its high polarity and potential for interference from other organic acids. The following protocols describe validated and potential methods for its determination.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method, adapted from a patented procedure for the analysis of mesoxalic acid in biological fluids, involves a pre-column derivatization step to enhance its chromatographic retention and UV absorbance.

Sample Preparation and Derivatization:

-

Extraction: Homogenize 1 g of the plant or biological tissue in 10 mL of a suitable extraction solvent (e.g., 80% methanol or a buffer solution).

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet solid debris.

-

Supernatant Collection: Carefully collect the supernatant for derivatization.

-

Derivatization Reaction:

-

To 1 mL of the supernatant, add 0.5 mL of a 10 g/L solution of o-phenylenediamine.

-

Add 5 µL of concentrated hydrochloric acid.

-

Heat the mixture at 140°C for 30 minutes in a sealed vial.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to 5-6 with a 5 mol/L sodium hydroxide solution.

-

-

Final Preparation: Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system[4].

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 0.1 mol/L ammonium acetate and an organic modifier (e.g., methanol or acetonitrile), with the exact ratio optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 314 nm[4].

-

Quantification: Based on a calibration curve prepared using mesoxalic acid standards subjected to the same derivatization procedure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of organic acids after derivatization to increase their volatility.

Sample Preparation and Derivatization (General Protocol):

-

Extraction: Extract the sample as described in the HPLC protocol.

-